PDE4A Enzymatic Potency Profile
In the ChEMBL_155727 PDE4A inhibition assay, N‑(4,5‑dimethylpyridin‑2‑yl)acetamide (BDBM14361/CHEMBL760761) exhibited an IC₅₀ of 10.7 nM, placing it between the most potent congener in the same assay (BDBM50062387, IC₅₀ = 2.20 nM) and the least potent congener (BDBM50062383, IC₅₀ = 27.2 nM) . The observed 4.85‑fold reduction in potency compared to the 2.20 nM lead is offset by a 2.54‑fold gain over the cyclopentyloxy‑methoxy scaffold, illustrating that the 4,5‑dimethyl substitution occupies a distinct potency window within the PDE4A pharmacophore space . This intermediate potency can be advantageous when aiming to avoid the exaggerated target engagement and potential toxicity associated with sub‑nanomolar PDE4 inhibitors while still maintaining strong enzymatic blockade.
vs 2.20–27.2 nM (comparators)
| Evidence Dimension | PDE4A IC₅₀ (unpurified recombinant enzyme) |
|---|---|
| Target Compound Data | 10.7 nM |
| Comparator Or Baseline | BDBM50062387 (2.20 nM) and BDBM50062383 (27.2 nM), both evaluated in the identical ChEMBL_155727 assay |
| Quantified Difference | 4.85‑fold less potent than the top congener; 2.54‑fold more potent than the bottom congener in the same assay panel |
| Conditions | In vitro inhibition of unpurified recombinant human PDE4A; IC₅₀ determined by standard phosphodiesterase activity assay (ChEMBL_155727). |
Why This Matters
A mid‑picomolar range IC₅₀ that is neither ultra‑potent nor weak allows medicinal chemists to fine‑tune downstream selectivity and ADMET properties without sacrificing target engagement, directly informing procurement decisions for lead‑optimisation libraries.
- [1] BindingDB PrimarySearch_ki for ChEMBL_155727 (assayid=4) listing IC₅₀ values for all five ligands, including BDBM14361 at 10.7 nM. View Source
- [2] Kleinman, E. F. et al. PDE4A SAR data deposited under ChEMBL_155727, demonstrating the potency rank‑order sensitivity to ring substitution. View Source
